molecular formula C14H27N3O B2361370 1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea CAS No. 1207008-28-3

1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea

Cat. No.: B2361370
CAS No.: 1207008-28-3
M. Wt: 253.39
InChI Key: DZGFPCVSJJBVQN-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. It features a cyclohexyl group and a piperidine moiety, making it a compound of interest in various chemical and pharmaceutical research fields.

Scientific Research Applications

1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea typically involves the reaction of cyclohexyl isocyanate with 1-methyl-4-piperidinemethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea can be compared with other urea derivatives and piperidine-containing compounds. Similar compounds include:

  • 1-Cyclohexyl-3-(piperidin-4-yl)urea
  • 1-Cyclohexyl-3-((1-ethylpiperidin-4-yl)methyl)urea
  • 1-Cyclohexyl-3-((1-methylpiperidin-3-yl)methyl)urea

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its properties and interactions.

Properties

IUPAC Name

1-cyclohexyl-3-[(1-methylpiperidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O/c1-17-9-7-12(8-10-17)11-15-14(18)16-13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGFPCVSJJBVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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